N-(4-nitrophenyl)pyrrolidine-2-carboxamide

Enzyme kinetics Protease assay Prolyl aminopeptidase

This chromogenic substrate delivers continuous spectrophotometric detection of prolyl aminopeptidase activity via p-nitroaniline release (A405–410). With a well-characterized Km of 0.58 mM, it ensures linear initial velocity measurements for enzyme kinetics and inhibitor screening. The non-carcinogenic product profile enhances safety for diagnostic assay development. Sourced as the trifluoroacetate salt (≥98% purity) to ensure solubility and reproducibility. Choose the correct CAS 108321-19-3 to avoid assay failure from isomer or salt form mismatches.

Molecular Formula C11H13N3O3
Molecular Weight 235.24 g/mol
CAS No. 108321-19-3
Cat. No. B554966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-nitrophenyl)pyrrolidine-2-carboxamide
CAS108321-19-3
Synonyms108321-19-3; H-Pro-PnaTfa; (S)-N-(4-Nitrophenyl)pyrrolidine-2-carboxamide2,2,2-trifluoroacetate; L-Proline4-nitroanilidetrifluoroacetate; Pro-pNA; P-pNA; C11H13N3O3.C2HF3O2; 7234AH; AKOS022186096; AM82207; AK144167; KB-53368; FT-0697290; ST24036358; L-Prolinep-nitroanilidetrifluoroacetatesalt
Molecular FormulaC11H13N3O3
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].C(=O)(C(F)(F)F)O
InChIInChI=1S/C11H13N3O3/c15-11(10-2-1-7-12-10)13-8-3-5-9(6-4-8)14(16)17/h3-6,10,12H,1-2,7H2,(H,13,15)
InChIKeyJWXPYNYNEUYKOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Nitrophenyl)pyrrolidine-2-carboxamide (CAS 108321-19-3): Chemical Identity and Core Biochemical Role


N-(4-Nitrophenyl)pyrrolidine-2-carboxamide (CAS 108321-19-3), commonly supplied as its trifluoroacetate (TFA) salt form (L-Proline p-nitroanilide TFA), is a synthetic amino acid derivative belonging to the class of prolinamides [1]. Its primary and well-documented application is as a chromogenic substrate for the detection and quantitative analysis of prolyl aminopeptidase (proline iminopeptidase, EC 3.4.11.5) activity . Upon enzymatic hydrolysis, the molecule releases p-nitroaniline (pNA), a yellow chromophore with strong absorbance at 405-410 nm, allowing for simple, continuous spectrophotometric monitoring of enzyme kinetics, inhibitor screening, and assay development .

N-(4-Nitrophenyl)pyrrolidine-2-carboxamide: Why Salt Form and Analogue Selection Directly Impacts Assay Performance


While several proline p-nitroanilide analogues exist, they are not interchangeable in research or diagnostic assays. The specific salt form—trifluoroacetate (TFA, CAS 108321-19-3) versus hydrochloride (HCl, CAS 7369-91-7) —can influence solubility, stability, and handling characteristics, which directly affect experimental reproducibility and procurement logistics. Furthermore, substituted analogues such as the 2′-nitrophenyl isomer [1] or compounds with modified pyrrolidine rings [2] exhibit fundamentally different biological activities, including antimicrobial or anticancer properties, which deviate entirely from the defined role of this compound as a specific chromogenic substrate. Selecting the incorrect compound can lead to assay failure due to insufficient solubility, improper kinetics, or unintended biological interference. The following evidence details the quantifiable properties that define the unique utility of this specific CAS registry number and form.

N-(4-Nitrophenyl)pyrrolidine-2-carboxamide (CAS 108321-19-3): Key Differentiators and Quantitative Performance Metrics


CAS 108321-19-3 (TFA Salt) is the Preferred Chromogenic Substrate for Prolyl Aminopeptidase Assays Due to Defined Enzyme Kinetics

The compound's primary differentiation lies in its validated kinetic parameters as a substrate for prolyl aminopeptidase. The affinity of the enzyme for this specific substrate is quantifiable, with a reported Michaelis-Menten constant (Km) of 0.58 mM at 30°C and pH 7.0 [1]. This value provides a critical baseline for designing robust enzyme assays and comparing inhibitor potency. For context, while other peptidases may exhibit varying affinities for different p-nitroanilide substrates (e.g., a Km of 3 μM for lysyl-p-nitroanilide with a different enzyme [2]), this defined Km is specific to the prolyl aminopeptidase interaction with L-proline p-nitroanilide. This data enables users to calibrate experimental conditions for optimal signal-to-noise and linear reaction rates.

Enzyme kinetics Protease assay Prolyl aminopeptidase

The TFA Salt Form (CAS 108321-19-3) is a Safer Alternative for Diagnostic Assay Development

A critical, field-tested differentiator for this specific TFA salt form (CAS 108321-19-3) is its demonstrated utility as a safe alternative in a diagnostic context. The compound was specifically selected for a modified proline aminopeptidase assay to diagnose bacterial vaginosis because it does not yield a carcinogenic end-product [1], unlike alternative substrates used in previous assays [2]. This feature is a key procurement decision point for developing clinical diagnostic tests where reagent safety and waste disposal are significant considerations.

Diagnostic assay Bacterial vaginosis Safety

Specificity of CAS 108321-19-3 for Prolyl Aminopeptidase is Documented and Superior to General Aminopeptidase Substrates

The compound's utility is underpinned by its high specificity for proline iminopeptidase. This was demonstrated in a study isolating enzymes from cabbage leaves, where one enzyme showed a preference for phenylalanine-p-nitroanilide, while the proline iminopeptidase was found to be 'highly-specific' for proline-p-nitroanilide [1]. This selectivity ensures that the signal measured in complex biological samples is predominantly derived from the target enzyme activity, minimizing background noise and cross-reactivity that would compromise data quality with more general aminopeptidase substrates.

Enzyme specificity Substrate selectivity Biochemical research

N-(4-Nitrophenyl)pyrrolidine-2-carboxamide (CAS 108321-19-3): Validated Applications for Scientific and Industrial Use


Quantitative Enzyme Kinetics and High-Throughput Inhibitor Screening

This compound is the substrate of choice for establishing robust, continuous spectrophotometric assays to study prolyl aminopeptidase kinetics and screen compound libraries for potential inhibitors. Researchers can leverage the established Km of 0.58 mM [1] to design assays with substrate concentrations at or above the Km to ensure linear initial velocity measurements. The release of the p-nitroaniline chromophore (A405-410) provides a direct, real-time readout compatible with standard microplate readers, enabling medium- to high-throughput screening campaigns.

Diagnostic Assay Development for Infectious Disease Markers

The demonstrated safety profile of this substrate, specifically its non-carcinogenic product [2], makes it a preferred reagent for developing new diagnostic tests targeting proline aminopeptidase as a disease marker. This application has been successfully validated in the development of an improved assay for bacterial vaginosis, which can accurately predict clinical diagnosis [2]. Procurement for this purpose is driven by the combination of enzyme specificity, chromogenic readout, and enhanced user safety.

Characterization of Novel Prolyl Aminopeptidases from Diverse Biological Sources

The well-characterized and highly specific nature of this substrate makes it an essential tool for biochemists purifying and characterizing novel prolyl aminopeptidases from sources like fungi [3] or plants [4]. Its use allows for the unambiguous detection and activity profiling of the target enzyme during multi-step purification processes (e.g., column chromatography), providing a clear and reliable functional readout that is not confounded by other contaminating proteases.

Coupled Enzyme Assays for Multi-Step Proteolytic Pathways

This compound serves as a key secondary substrate in coupled assays. For example, in a continuous spectrophotometric assay for methionine aminopeptidase (MetAP), the initial MetAP reaction releases a prolyl-p-nitroanilide intermediate, which is then rapidly cleaved by a prolyl aminopeptidase to release the measurable p-nitroaniline chromophore [5]. This application underscores the compound's utility as a modular, reliable component in more complex biochemical reaction schemes.

Technical Documentation Hub

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